2-(2-Bromopropyl)-1,4-dimethoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromopropyl)-1,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRJQLZQAIHPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546610 | |
| Record name | 2-(2-Bromopropyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103857-81-4 | |
| Record name | 2-(2-Bromopropyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2 2 Bromopropyl 1,4 Dimethoxybenzene
Reactivity of the Bromine Moiety
The carbon-bromine (C-Br) bond in 2-(2-bromopropyl)-1,4-dimethoxybenzene is polarized, with the carbon atom being electrophilic and the bromine atom serving as a good leaving group. This inherent reactivity makes the compound a versatile substrate for several fundamental organic transformations.
Nucleophilic Substitution Reactions (SN1 and SN2 pathways)
As a secondary alkyl halide, this compound can undergo nucleophilic substitution through both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. The predominant pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
The SN1 reaction proceeds in a stepwise manner, beginning with the slow departure of the bromide leaving group to form a secondary carbocation intermediate. This carbocation is then rapidly attacked by a nucleophile. libretexts.org The rate of this reaction is dependent only on the concentration of the substrate. In contrast, the SN2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside as the bromide ion departs simultaneously. nih.gov The rate of the SN2 reaction depends on the concentration of both the substrate and the nucleophile.
| Factor | Favors SN1 Pathway | Favors SN2 Pathway |
| Substrate | Tertiary > Secondary | Primary > Secondary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, I⁻, N₃⁻) |
| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |
| Leaving Group | Good leaving group required | Good leaving group required |
Table 1: General Conditions Favoring SN1 versus SN2 Reactions for a Secondary Alkyl Halide.
The stereochemistry of the substitution product is a direct consequence of the reaction mechanism.
SN1 Pathway: If the reaction proceeds via an SN1 mechanism, the intermediate carbocation has a trigonal planar geometry. The incoming nucleophile can attack this planar intermediate from either face with equal probability. Therefore, if the starting material were optically active (chiral at the carbon bearing the bromine), the SN1 reaction would result in a racemic mixture of products (both retention and inversion of configuration). nih.gov
SN2 Pathway: The SN2 mechanism involves a backside attack by the nucleophile, which is sterically necessary to avoid repulsion from the departing, electron-rich leaving group. This backside attack forces the stereocenter to invert its configuration, much like an umbrella flipping inside out in the wind. Consequently, an SN2 reaction on a chiral starting material leads to a product with inverted stereochemistry. nih.gov
The strength of the nucleophile is a critical factor in determining the reaction pathway. Strong nucleophiles, such as the azide (B81097) ion (N₃⁻), favor the SN2 mechanism. The reaction of this compound with sodium azide, typically in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), would be expected to proceed via an SN2 pathway to yield 2-(2-azidopropyl)-1,4-dimethoxybenzene with inversion of stereochemistry if the substrate is chiral. Weaker, neutral nucleophiles like water or alcohols would favor the SN1 pathway, especially in a polar protic solvent which can stabilize the carbocation intermediate.
Elimination Reactions (E1 and E2 pathways)
Elimination reactions are often in competition with nucleophilic substitution. libretexts.org For this compound, both E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular) pathways are possible, leading to the formation of an alkene.
The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the one with the leaving group (a β-hydrogen), while the C-Br bond breaks and a double bond forms simultaneously. libretexts.org This pathway is favored by strong, often bulky, bases. The E1 mechanism is a stepwise process that shares the same first step as the SN1 reaction: the formation of a carbocation intermediate. libretexts.org In a subsequent step, a weak base removes a β-hydrogen to form the alkene. E1 reactions are favored by conditions that also favor SN1 reactions (weak base/nucleophile, polar protic solvent) and are often promoted by heat. rsc.org
| Factor | Favors E1 Pathway | Favors E2 Pathway |
| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary |
| Base | Weak (e.g., H₂O, ROH) | Strong (e.g., RO⁻, OH⁻) |
| Solvent | Polar Protic (e.g., ethanol) | Less polar solvents can be used |
| Temperature | Higher temperatures favor elimination | Higher temperatures favor elimination |
Table 2: General Conditions Favoring E1 versus E2 Reactions.
The elimination reaction of this compound can potentially form two different alkene products, as there are two distinct types of β-hydrogens. Removal of a hydrogen from the adjacent methylene (B1212753) (-CH₂-) group or the adjacent methyl (-CH₃) group will lead to different constitutional isomers.
According to Zaitsev's rule , elimination reactions tend to produce the most stable, most highly substituted alkene as the major product. libretexts.orgmasterorganicchemistry.com
Zaitsev Product (more substituted): 1-(2,5-dimethoxyphenyl)prop-1-ene
Hofmann Product (less substituted): 3-(2,5-dimethoxyphenyl)prop-1-ene
In most E1 and E2 reactions using non-bulky bases, the Zaitsev product is expected to be the major isomer formed due to its greater thermodynamic stability. masterorganicchemistry.com The use of a sterically hindered, bulky base (such as potassium tert-butoxide) could favor the formation of the less sterically hindered Hofmann product.
Organometallic Reactions and Cross-Coupling Methodologies
The C-Br bond in this compound can be utilized in the formation of organometallic reagents. For instance, reaction with magnesium metal would yield a Grignard reagent. This nucleophilic organometallic compound could then be used in a wide range of synthetic applications, such as reacting with carbonyl compounds.
Furthermore, this compound can act as an electrophilic partner in metal-catalyzed cross-coupling reactions. These reactions, which include the Suzuki, Heck, and Negishi couplings, are powerful methods for forming new carbon-carbon bonds. In a typical palladium-catalyzed Suzuki coupling, for example, the alkyl bromide would react with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. While couplings involving secondary alkyl halides can be more challenging than those with aryl or vinyl halides, significant advances in catalyst design have made these transformations more accessible.
Reactivity of the 1,4-Dimethoxybenzene (B90301) Aromatic Ring
The 1,4-dimethoxybenzene core of the molecule is highly activated towards certain chemical transformations due to the electron-donating nature of the two methoxy (B1213986) groups.
Electrophilic Aromatic Substitution Reactions (if activated)
The two methoxy groups are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution (EAS) reactions. acs.org In 1,4-dimethoxybenzene, all four available positions on the aromatic ring are activated. The presence of the 2-(2-bromopropyl) substituent will influence the regioselectivity of further substitution reactions through steric and electronic effects.
The positions ortho to the methoxy groups (positions 3 and 6) and para to the other methoxy group are electronically activated. However, the existing 2-bromopropyl group will sterically hinder attack at the 3-position. Therefore, electrophilic substitution is most likely to occur at the 5- and 6-positions. The directing effect of the 2-bromopropyl group itself (a weakly deactivating ortho-, para-director) would also favor substitution at the 5-position.
Common EAS reactions that could be applied to this system include nitration, halogenation, Friedel-Crafts alkylation, and acylation. The high reactivity of the dimethoxybenzene ring means that mild reaction conditions are often sufficient. researchgate.net
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagent | Major Product |
| Nitration | HNO₃ / H₂SO₄ | 2-(2-Bromopropyl)-1,4-dimethoxy-5-nitrobenzene |
| Bromination | Br₂ / FeBr₃ | 2,5-Dibromo-1-(2-bromopropyl)-4-methoxybenzene |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(3-(2-Bromopropyl)-2,5-dimethoxyphenyl)ethan-1-one |
Oxidation-Reduction Chemistry of the Dimethoxy Groups
The 1,4-dimethoxybenzene moiety is susceptible to oxidation to the corresponding quinone. This transformation can be achieved using various oxidizing agents, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or through electrochemical methods. libretexts.orgresearchgate.net The oxidation involves the removal of two electrons and the two methyl groups from the methoxy functionalities.
The electronic nature of the substituents on the 1,4-dimethoxybenzene ring can significantly influence the outcome of the oxidation. researchgate.net Electron-donating groups tend to facilitate the oxidation. The 2-(2-bromopropyl) group is weakly deactivating, which might slightly increase the oxidation potential compared to unsubstituted 1,4-dimethoxybenzene.
Electrochemical oxidation of substituted 1,4-dimethoxybenzenes can lead to a variety of products depending on the reaction conditions, including quinones and products of side-chain oxidation. libretexts.org For instance, anodic oxidation of similar compounds has been shown to yield quinone derivatives or undergo side-chain oxidation depending on the electrolyte and electrode material used. libretexts.orgchim.it
Applications of 2 2 Bromopropyl 1,4 Dimethoxybenzene in Advanced Organic Synthesis
As a Versatile Building Block for Diverse Molecular Scaffolds
The utility of 2-(2-Bromopropyl)-1,4-dimethoxybenzene as a versatile building block stems from the distinct reactivity of its constituent parts: the activated aromatic ring and the alkyl bromide side chain. The dimethoxy-substituted benzene (B151609) ring is electron-rich, making it susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. This property is foundational to its role in constructing a variety of molecular frameworks. nih.govresearchgate.net
The presence of the 2-bromopropyl group provides a reactive handle for a multitude of nucleophilic substitution and coupling reactions. This allows for the attachment of various side chains and the formation of new carbon-carbon and carbon-heteroatom bonds. The combination of these reactive sites enables chemists to employ this compound in multi-step synthetic sequences to generate complex and diverse molecular scaffolds.
For instance, the bromide can be displaced by a wide range of nucleophiles, such as amines, thiols, and carbanions, to introduce new functionalities. Furthermore, the dimethoxybenzene core can be derivatized through reactions like nitration, halogenation, or Friedel-Crafts acylation, paving the way for the synthesis of a broad spectrum of compounds with varied substitution patterns and potential applications.
Interactive Data Table: Potential Transformations of this compound
| Reaction Type | Reagent/Catalyst | Product Class | Potential Scaffold |
| Nucleophilic Substitution | Primary Amine | Secondary Amine | Substituted Anilines |
| Nucleophilic Substitution | Sodium Azide (B81097) | Alkyl Azide | Azido-functionalized aromatics |
| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | Acylated Benzene | Functionalized Ketones |
| Grignard Reagent Formation | Magnesium | Organomagnesium Compound | Grignard Reagents |
Synthesis of Complex Organic Molecules
The strategic importance of this compound is further highlighted by its application as a key intermediate in the synthesis of intricate organic molecules, including natural products and their analogs, as well as precursors for medicinal chemistry research.
While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its structural motif is present in a number of bioactive natural compounds. Natural products containing a dimethoxyphenylpropyl unit are known, and this compound represents a logical and synthetically accessible starting material for their laboratory synthesis. nih.govnih.govresearchgate.net
The general strategy would involve utilizing the bromopropyl side chain for key bond-forming reactions to construct the carbon skeleton of the target natural product. The dimethoxybenzene moiety can either be a part of the final structure or be chemically modified in later stages of the synthesis to match the exact substitution pattern of the natural product. For example, the methoxy (B1213986) groups can be selectively demethylated to reveal hydroxyl groups, which are common in many natural products and can serve as handles for further functionalization.
In the realm of medicinal chemistry, the dimethoxybenzene scaffold is a recurring feature in a variety of pharmacologically active molecules. nih.govnih.govrsc.org The title compound serves as an excellent starting point for the synthesis of precursors for medicinal chemistry research due to the ease with which its structure can be elaborated. The reactivity of the bromopropyl group allows for the introduction of diverse functionalities that can modulate the biological activity of the resulting compounds.
For example, reaction with various amines can lead to a library of amino-functionalized dimethoxybenzene derivatives. These compounds can then be further modified to create a range of potential therapeutic agents. The dimethoxybenzene core itself is associated with various biological activities, and its derivatives are explored for their potential as, for example, antibacterial or anticancer agents. rsc.org The versatility of this compound allows for the systematic modification of its structure to explore structure-activity relationships (SAR) in drug discovery programs. rsc.org
Interactive Data Table: Potential Medicinally Relevant Scaffolds from this compound
| Reactant | Resulting Functional Group | Potential Pharmacological Scaffold |
| Piperazine | Piperazinylpropyl | CNS Agents |
| Morpholine | Morpholinylpropyl | Various |
| Thiophenol | Phenylthiopropyl | Antimicrobial Agents |
| Substituted Anilines | N-Aryl-aminopropyl | Kinase Inhibitors |
Precursor for Materials Science Applications
Beyond its applications in the synthesis of discrete molecules, this compound also holds promise as a precursor for the development of advanced materials with tailored properties.
While not a conventional monomer, this compound can be envisioned as a precursor for the synthesis of functional polymers. The bromopropyl group can act as an initiating site for certain types of polymerization, or it can be converted to a polymerizable group, such as a vinyl or styrenic moiety, through elimination or coupling reactions.
For instance, dehydrobromination could yield a propenyl-dimethoxybenzene monomer, which could then be subjected to polymerization. Alternatively, the bromo-functional compound could be used in atom transfer radical polymerization (ATRP) as an initiator to grow polymer chains. The resulting polymers would feature the dimethoxybenzene unit as a pendant group, which could impart specific properties, such as redox activity or altered solubility, to the polymer. Polymeric materials with such functionalities are of interest in various energy conversion and storage applications. mdpi.com
The dimethoxybenzene core is a well-established redox-active moiety. Derivatives of 1,4-dimethoxybenzene (B90301) have been extensively investigated as redox mediators in non-aqueous redox flow batteries (RFBs) and as overcharge protection additives in lithium-ion batteries. rsc.orgpurdue.edumdpi.com These molecules can undergo reversible oxidation and reduction, making them suitable for energy storage applications. rsc.orgnih.gov
This compound can serve as a precursor to incorporate this redox-active unit into larger molecular structures or polymers. The bromopropyl group provides a convenient anchor point for attaching the dimethoxybenzene core to other molecules or polymer backbones. This approach is particularly relevant for the development of redox-active polymers, which are being explored as next-generation electrode materials. nih.govnsf.govnih.govskku.edu By tethering the redox-active unit to a polymer, issues such as solubility and crossover in batteries can be mitigated, potentially leading to improved performance and cycle life. nih.govnsf.gov
Interactive Data Table: Electrochemical Properties of Related Dimethoxybenzene Derivatives in Battery Applications
| Compound | Redox Potential (V vs. Li/Li⁺) | Application |
| 2,5-di-tert-butyl-1,4-dimethoxybenzene | ~3.9 | Redox Shuttle in Li-ion Batteries |
| 2,3-dimethyl-1,4-dimethoxybenzene | Not Specified | Nonaqueous Redox Flow Batteries |
| 2,5-dimethyl-1,4-dimethoxybenzene | Not Specified | Nonaqueous Redox Flow Batteries |
Development of Novel Heterocyclic Compounds
The strategic placement of a reactive bromopropyl group on the dimethoxybenzene scaffold makes this compound a versatile precursor for the synthesis of a variety of novel heterocyclic compounds. Its utility in advanced organic synthesis is particularly evident in the construction of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science. The reactivity of the secondary bromide allows for facile nucleophilic substitution, paving the way for subsequent intramolecular cyclization reactions to form fused ring systems.
One of the primary applications of this compound in this context is its reaction with various amine nucleophiles to generate intermediates that can undergo intramolecular cyclization. This approach provides a convergent and efficient route to substituted tetrahydroquinolines and other related N-heterocycles. The general strategy involves an initial SN2 reaction between this compound and a primary or secondary amine, followed by an intramolecular electrophilic aromatic substitution or a related cyclization reaction to construct the heterocyclic ring.
For instance, the reaction with a primary amine, such as aniline (B41778) or its derivatives, would yield an N-substituted aminopropane derivative. Subsequent acid-catalyzed cyclization, like a Pictet-Spengler or a Friedel-Crafts type reaction, can then be employed to form the heterocyclic ring. The electron-rich nature of the dimethoxybenzene ring facilitates such intramolecular electrophilic attacks, leading to the formation of the desired heterocyclic core.
A hypothetical reaction scheme for the synthesis of a substituted tetrahydroquinoline derivative is presented below. This illustrates the potential of this compound as a key building block in the development of novel heterocyclic structures. The reaction conditions and yields are based on established methodologies for similar transformations.
Table 1: Hypothetical Synthesis of a Tetrahydroquinoline Derivative
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | This compound, Aniline | K2CO3, Acetonitrile (B52724), Reflux | N-(1-(2,5-dimethoxyphenyl)propan-2-yl)aniline | 85 |
| 2 | N-(1-(2,5-dimethoxyphenyl)propan-2-yl)aniline | Polyphosphoric acid (PPA), 120 °C | 6,9-Dimethoxy-2-methyl-1,2,3,4-tetrahydroquinoline | 70 |
The resulting tetrahydroquinoline scaffold can be further functionalized to explore a wider chemical space and to develop compounds with specific biological activities. The methoxy groups on the aromatic ring not only influence the regioselectivity of the cyclization but also provide handles for further synthetic modifications.
Theoretical and Computational Studies of 2 2 Bromopropyl 1,4 Dimethoxybenzene
Quantum Chemical Calculations of Electronic Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and preferred three-dimensional arrangement (conformation) of 2-(2-bromopropyl)-1,4-dimethoxybenzene. These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy.
Detailed conformational analysis is crucial due to the rotatable bonds in the 2-bromopropyl side chain. By systematically rotating the dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped to identify the most stable, low-energy conformers. For instance, calculations on related dimethoxybenzene derivatives have successfully used DFT methods with basis sets like 6-311G(d,p) or Def2-TZVP to determine stable geometries. nih.gov The stability of these conformers is governed by a balance of steric hindrance between the bromine atom, the methyl group, and the aromatic ring, as well as subtle electronic interactions.
Table 1: Hypothetical Conformational Analysis Data for this compound This table presents illustrative data for the relative energies of different conformers based on the dihedral angle of the C(aromatic)-C(propyl)-C(bromo)-C(methyl) bond.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Anti-periplanar | 180 | 0.00 | 75.3 |
| Syn-clinal (Gauche) | 60 | 1.20 | 12.3 |
| Syn-clinal (Gauche) | -60 | 1.20 | 12.3 |
| Syn-periplanar (Eclipsed) | 0 | 5.50 | <0.1 |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational modes for structural confirmation)
Computational methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. rsc.org By computing the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecule's conformation. nih.gov For aromatic compounds, DFT calculations have been shown to accurately reproduce experimental shifts, though factors like solvent effects can influence the results. nih.govnih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for a Plausible Conformer of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment |
|---|---|---|
| C1 | 153.5 | Aromatic C-O |
| C4 | 151.0 | Aromatic C-O |
| C2 | 128.0 | Aromatic C-side chain |
| C3, C5, C6 | 112-118 | Aromatic C-H |
| Propyl-CH | 45.2 | Side chain CH-Br |
| Propyl-CH₂ | 38.1 | Side chain CH₂-Aromatic |
| Propyl-CH₃ | 22.5 | Side chain CH₃ |
| Methoxy-CH₃ | 55-57 | OCH₃ |
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and twisting motions of the chemical bonds. The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations. These predicted spectra are crucial for assigning the absorption bands observed in experimental IR spectroscopy.
Table 3: Predicted Characteristic IR Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Benzene (B151609) Ring |
| Aliphatic C-H Stretch | 3000-2850 | Propyl and Methoxy (B1213986) Groups |
| Aromatic C=C Stretch | 1600-1450 | Benzene Ring |
| Asymmetric C-O-C Stretch | 1275-1200 | Aryl Ether |
| Symmetric C-O-C Stretch | 1075-1020 | Aryl Ether |
| C-Br Stretch | 650-550 | Alkyl Bromide |
Modeling of Reactivity and Reaction Pathways
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a large gap implies high stability and low reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxybenzene ring, making it the likely site for electrophilic attack. Conversely, the LUMO is anticipated to have significant contributions from the σ* antibonding orbital of the C-Br bond, identifying this as the most probable site for nucleophilic attack (e.g., in an Sₙ2 reaction). youtube.com
Table 4: Hypothetical Frontier Molecular Orbital Properties
| Parameter | Value (eV) | Implication |
|---|---|---|
| E(HOMO) | -6.2 | Electron-donating ability (nucleophilicity) of the aromatic ring |
| E(LUMO) | -0.5 | Electron-accepting ability (electrophilicity) at the C-Br bond |
| Energy Gap (ΔE) | 5.7 | High kinetic stability |
To model a specific chemical reaction, such as the substitution of the bromine atom, computational methods can be used to locate the transition state structure and calculate its energy. The transition state is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy (Ea), determines the reaction rate. Such calculations can distinguish between possible reaction mechanisms (e.g., Sₙ1 vs. Sₙ2) and predict how substituents on the aromatic ring would affect the reaction rate.
Molecular Dynamics Simulations for Conformational Analysis (if applicable)
While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations can model the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like this compound, an MD simulation could track the motions of the propyl side chain in a solvent environment. This would provide insights into the conformational landscape, the lifetimes of different conformers, and the influence of the solvent on the molecule's preferred shape. Such simulations are particularly useful for understanding how the molecule behaves in a realistic, dynamic setting.
Adsorption Behavior and Intermolecular Interactions in Model Systems (e.g., corrosion inhibition studies for related compounds)
The functional groups within this compound—specifically the electron-rich aromatic ring and the oxygen atoms of the methoxy groups—are features commonly found in organic corrosion inhibitors. These molecules function by adsorbing onto a metal surface, forming a protective layer that isolates the metal from the corrosive environment. bohrium.comnih.gov
Computational studies are widely used to model this adsorption process and predict the inhibition efficiency of related compounds. ekb.eg DFT calculations can determine various quantum chemical parameters that correlate with a molecule's effectiveness as an inhibitor. These parameters include:
E(HOMO): A higher HOMO energy indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, facilitating strong adsorption.
E(LUMO): A lower LUMO energy suggests the ability to accept electrons from the metal surface.
Energy Gap (ΔE): A smaller energy gap generally enhances the reactivity of the molecule toward the metal surface.
Dipole Moment (μ): A higher dipole moment may increase the adsorption of the molecule onto the metal surface.
By calculating these properties for this compound and modeling its interaction with a model metal surface (e.g., an iron or aluminum cluster), its potential as a corrosion inhibitor could be theoretically assessed. The calculations would reveal the likely adsorption orientation and provide an estimate of the adsorption energy, indicating whether the process is dominated by physisorption (weaker, electrostatic interactions) or chemisorption (stronger, covalent bond formation). ekb.egnih.gov
Analytical Methodologies for Research on 2 2 Bromopropyl 1,4 Dimethoxybenzene and Its Derivatives
Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable information about molecular structure and functional groups. uobasrah.edu.iq A combination of techniques is typically employed to build a complete picture of the molecule's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. uobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: In the ¹H NMR spectrum of "2-(2-Bromopropyl)-1,4-dimethoxybenzene," distinct signals are expected for the aromatic protons, the methoxy (B1213986) groups, and the bromopropyl side chain. The three aromatic protons will appear as multiplets or distinct doublets and doublets of doublets, with their chemical shifts influenced by the electron-donating methoxy groups and the alkyl substituent. The two methoxy groups (-OCH₃) would likely appear as two sharp singlets in the range of 3.7-3.9 ppm, potentially with slightly different chemical shifts due to their different positions relative to the bulky bromopropyl group. The protons of the propyl chain will show characteristic splitting patterns: a doublet for the terminal methyl group (CH₃), a multiplet for the methine proton (CH) attached to the bromine, and a multiplet for the methylene (B1212753) group (CH₂) attached to the aromatic ring. The proton attached to the bromine-bearing carbon would be significantly downfield due to the electronegativity of the bromine atom.
¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For "this compound," ten distinct signals would be anticipated. The six aromatic carbons would resonate in the typical downfield region for benzene (B151609) derivatives (approx. 110-160 ppm), with the carbons attached to the oxygen atoms of the methoxy groups being the most downfield. The two methoxy carbons will appear as sharp signals around 55-60 ppm. The three carbons of the propyl side chain will be found in the upfield region, with the carbon atom bonded to the bromine atom showing a chemical shift in the range of 40-60 ppm.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
|---|---|---|---|
| Ar-H | ~6.7 - 7.2 | ~110 - 125 | m |
| Ar-C(OCH₃) | - | ~150 - 160 | - |
| Ar-C(Alkyl) | - | ~130 - 140 | - |
| -OCH₃ | ~3.7 - 3.9 | ~55 - 60 | s |
| -CH₂-Ar | ~2.8 - 3.2 | ~35 - 45 | m |
| -CH(Br)- | ~4.2 - 4.6 | ~40 - 60 | m |
| -CH₃ | ~1.6 - 1.9 | ~20 - 25 | d |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions. (s=singlet, d=doublet, m=multiplet)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum of "this compound" would display several characteristic absorption bands.
Key expected absorptions include:
Aromatic C-H stretching: A band or series of bands just above 3000 cm⁻¹, typical for sp² C-H bonds on the benzene ring. chegg.com
Aliphatic C-H stretching: Bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the propyl and methoxy groups. chegg.com
Aromatic C=C stretching: One or more sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring. chegg.com
C-O stretching: Strong, characteristic bands for the aryl-alkyl ether linkages, typically appearing in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. chegg.com
C-Br stretching: A band in the fingerprint region, typically between 500 and 600 cm⁻¹, indicating the presence of the carbon-bromine bond.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3100 - 3000 | Aromatic C-H | Stretch |
| ~2960 - 2850 | Aliphatic C-H | Stretch |
| ~1600 - 1450 | Aromatic C=C | Stretch |
| ~1250 - 1200 | Aryl C-O | Asymmetric Stretch |
| ~1075 - 1020 | Alkyl C-O | Symmetric Stretch |
| ~600 - 500 | C-Br | Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and crucial information about the structure through fragmentation patterns.
For "this compound" (C₁₁H₁₅BrO₂), the molecular weight is approximately 258.03 g/mol . A key feature in its mass spectrum would be the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z values of approximately 258 and 260. docbrown.infomsu.edu This isotopic pattern is a definitive indicator of a monobrominated compound.
Common fragmentation pathways would include:
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion [M-Br]⁺ at m/z ≈ 179. This is often a significant peak due to the formation of a relatively stable secondary carbocation.
Alpha-Cleavage: Cleavage of the bond between the first and second carbon of the propyl chain can lead to the formation of a stable, resonance-stabilized dimethoxybenzyl cation at m/z = 151.
Loss of a methoxy radical: Fragmentation involving the loss of a •OCH₃ group from the molecular ion could produce an ion at [M-31]⁺.
| m/z (approx.) | Proposed Fragment Ion | Notes |
|---|---|---|
| 258, 260 | [C₁₁H₁₅BrO₂]⁺ | Molecular ion peak cluster (M⁺, M+2) |
| 179 | [C₁₁H₁₅O₂]⁺ | Loss of •Br radical |
| 151 | [C₉H₁₁O₂]⁺ | Alpha-cleavage, formation of dimethoxybenzyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation (less common, requires significant rearrangement) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like "this compound," the absorption is primarily due to π → π* transitions within the benzene ring. The presence of two electron-donating methoxy groups (auxochromes) is expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. The spectrum would likely show strong absorption bands in the UV region, typically between 250 and 300 nm.
Chromatographic Separation and Purity Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for isolating the target compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. nist.gov It is well-suited for assessing the purity of "this compound." In a GC analysis, the sample is vaporized and injected onto the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase.
For purity analysis, a single, sharp peak at a specific retention time would indicate a pure sample under the given analytical conditions. The presence of additional peaks would signify impurities. The peak area is proportional to the amount of the compound, allowing for quantitative determination of purity. The choice of a suitable capillary column (e.g., a non-polar or medium-polarity stationary phase like DB-5 or DB-17) and an optimized temperature program are critical for achieving good separation from starting materials or by-products. researchgate.net When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the main component and any impurities present. researchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound and related compounds, reverse-phase HPLC is a common and effective method. In this approach, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
While specific application notes for this compound are not prevalent in publicly available literature, methodologies developed for structurally similar compounds, such as 2-Chloro-1,4-dimethoxybenzene, provide a strong reference point. sielc.com A typical method would involve a C18 column as the stationary phase, which offers excellent separation for aromatic compounds. The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution, sometimes with a small amount of acid, like phosphoric or formic acid, to improve peak shape and resolution. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in these molecules absorbs UV light.
Table 1: Illustrative HPLC Parameters for Analysis of a Related Dimethoxybenzene Derivative
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (C18) |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Detection | UV, Mass Spectrometry (MS) compatible (with formic acid) |
| Application | Purity assessment, preparative separation, pharmacokinetics |
This data is based on the methodology for 2-Chloro-1,4-dimethoxybenzene and serves as an example. sielc.com
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used for monitoring the progress of chemical reactions. fishersci.comresearchgate.net It allows for the quick qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. thieme.de For syntheses involving this compound, TLC is an ideal tool to determine the point of reaction completion. fishersci.com
In practice, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent), a solvent or mixture of solvents. The mobile phase moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases.
The separation is visualized under UV light, where UV-active compounds like dimethoxybenzene derivatives appear as dark spots. By comparing the spots of the reaction mixture to spots of the starting materials, a researcher can track the disappearance of reactants and the appearance of the product. The choice of eluent is critical and is determined empirically; a common starting point for compounds like this compound might be a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
Table 2: General TLC Parameters for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase (Eluent) | Varies; typically a mixture of nonpolar and polar organic solvents (e.g., Hexane/Ethyl Acetate) |
| Visualization | UV lamp (254 nm), or chemical staining reagents (e.g., potassium permanganate) |
| Application | Monitoring the consumption of reactants and formation of products in real-time |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound. To perform this analysis, a single, high-quality crystal of the substance is required. nih.gov
The process involves irradiating a single crystal with an X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. growingscience.com Mathematical analysis of this diffraction pattern allows for the construction of an electron density map of the molecule, from which the positions of the individual atoms can be determined. nih.gov This data reveals crucial structural features, such as the planarity of the benzene ring, the orientation of the methoxy groups, and the nature of intermolecular forces like hydrogen bonding or halogen bonding, which govern the crystal packing. nih.govnih.gov
Table 3: Representative Crystallographic Data for a Related Compound (1,4-Dibromo-2,5-dimethoxybenzene)
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₈Br₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 6.573 Å, b = 8.438 Å, c = 8.756 Å |
| Angles | β = 90.14° |
| Key Interactions | The benzene ring is planar and located on a crystallographic center of inversion. |
Data from the crystallographic study of 1,4-Dibromo-2,5-dimethoxybenzene. nih.gov
The structural information obtained from X-ray crystallography is invaluable for rationalizing a compound's reactivity, physical properties, and potential for forming different solid-state structures (polymorphism). mdpi.com
Future Research Directions and Unexplored Avenues in 2 2 Bromopropyl 1,4 Dimethoxybenzene Chemistry
Development of Highly Stereoselective Synthetic Routes
The presence of a chiral center at the second position of the propyl chain in 2-(2-Bromopropyl)-1,4-dimethoxybenzene makes the development of highly stereoselective synthetic routes a critical area of future research. Access to enantiomerically pure forms of this compound and its derivatives is paramount for applications in pharmaceuticals and materials science, where stereochemistry often dictates biological activity and material properties.
Future investigations should focus on asymmetric synthesis strategies. Catalytic asymmetric hydrogenation and epoxidation are powerful techniques for creating chiral building blocks from achiral starting materials. mdpi.com For instance, the synthesis could be approached through the asymmetric reduction of a corresponding ketone precursor or the enantioselective opening of a chiral epoxide. The development of novel chiral catalysts, including transition metal complexes and organocatalysts, specifically tailored for substrates bearing the 1,4-dimethoxybenzene (B90301) moiety will be essential.
Furthermore, enzymatic resolutions and chiral chromatography methods could be explored for the separation of racemic mixtures, providing access to both enantiomers for comparative studies. A deeper understanding of the stereochemical outcomes of reactions involving this chiral center will be crucial for its effective utilization.
Exploration of Photocatalytic and Electrocatalytic Transformations
Modern synthetic chemistry is increasingly turning towards photocatalysis and electrocatalysis for milder, more selective, and sustainable reaction pathways. beilstein-journals.org The this compound scaffold is an excellent candidate for exploration using these techniques, targeting both the C-Br bond of the alkyl chain and the C-H bonds of the aromatic ring.
Visible-light photocatalysis can be employed for the generation of a radical at the benzylic-like position through single-electron transfer, enabling a variety of C-C and C-heteroatom bond formations. researchgate.netresearchgate.net The activation of the C-Br bond under photocatalytic conditions offers a green alternative to traditional, often harsh, chemical methods. acs.orgnih.gov Research in this area could lead to novel coupling reactions, functional group interconversions, and the synthesis of complex molecular architectures.
Electrochemical methods present another promising avenue for the functionalization of this compound. Anodic oxidation can be used to functionalize the benzylic C-H bonds, while cathodic reduction can activate the C-Br bond for subsequent reactions. semanticscholar.orgresearchgate.netchemrxiv.org The ability to precisely control the reaction potential in electrochemistry allows for high selectivity and can circumvent the need for chemical oxidants or reductants. rsc.orgnih.gov Exploring paired electrocatalysis, where both the anode and cathode are used to drive productive chemical transformations, could lead to highly efficient and atom-economical synthetic routes. researchgate.netchemrxiv.org
Integration into Automated Synthesis Platforms
The increasing demand for rapid synthesis and screening of new molecules in drug discovery and materials science has driven the development of automated synthesis platforms. researchgate.netnus.edu.sg Integrating the synthesis and derivatization of this compound into such platforms could significantly accelerate the exploration of its chemical space.
The reactive nature of the bromo-propyl group makes it an ideal handle for diversification. Automated systems can be programmed to perform a wide range of nucleophilic substitution reactions, coupling reactions, and other transformations in a high-throughput manner. nih.gov This would allow for the rapid generation of libraries of derivatives with diverse functionalities, which can then be screened for desired properties. The use of building blocks that are not commercially available but can be readily synthesized in one step can further expand the accessible chemical space. nih.gov
Design of Novel Derivatization Strategies for Advanced Materials
The 1,4-dimethoxybenzene core is a known component in materials with interesting electronic and photophysical properties. nih.govresearchgate.net The 2-(2-bromopropyl) substituent provides a key reactive site for incorporating this core into larger molecular or polymeric structures for advanced materials applications.
One promising area of research is the development of novel charge storage materials. Functionalized dialkoxybenzenes have shown potential as redox-active materials in non-aqueous redox flow batteries. researchgate.net By strategically modifying the 2-(2-bromopropyl) group, it may be possible to tune the redox potential, solubility, and stability of these materials.
Furthermore, the dimethoxybenzene moiety can be derivatized to create building blocks for dendrimers and hyperbranched polymers. nih.gov The introduction of the 2-(2-bromopropyl) group allows for the controlled growth of these complex macromolecular architectures, which have potential applications in catalysis, drug delivery, and light-harvesting.
Further Computational Prediction of Novel Reactivity and Properties
Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules, guiding experimental design and accelerating discovery. researchgate.netacs.org For this compound, computational studies can provide valuable insights into several key areas.
Density Functional Theory (DFT) calculations can be used to predict the regioselectivity of electrophilic aromatic substitution reactions on the dimethoxybenzene ring. rsc.orgacs.orgnih.govscirp.org This would allow for the rational design of synthetic routes to specifically functionalized derivatives. Computational models can also be employed to study the reaction mechanisms of photocatalytic and electrocatalytic transformations, helping to optimize reaction conditions and predict product outcomes. researchgate.netacs.org
Furthermore, computational screening can be used to predict the electronic and material properties of novel derivatives of this compound. rsc.orgacs.orgnih.gov This can help to identify promising candidates for applications in advanced materials, such as organic electronics and energy storage, prior to their synthesis and experimental characterization. The integration of machine learning with computational chemistry is also a rapidly developing field that could be applied to predict the properties and reactivity of a large number of virtual derivatives. rsc.org
Q & A
Q. What are the recommended synthetic routes for 2-(2-Bromopropyl)-1,4-dimethoxybenzene?
Methodological Answer: The synthesis typically involves alkylation of 1,4-dimethoxybenzene with a brominated propylating agent. A plausible route is:
Friedel-Crafts Alkylation : React 1,4-dimethoxybenzene with 2-bromopropyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) under anhydrous conditions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or dichloromethane) is recommended to isolate the product.
Key Considerations :
Q. How can researchers characterize this compound spectroscopically?
Methodological Answer: a. GC-MS Analysis :
- Expected Data : Molecular ion peak at m/z 258 (C₁₁H₁₅BrO₂⁺), with fragmentation patterns showing loss of Br (Δ m/z 79/81) and methoxy groups .
- Reference : Compare with GC-MS spectra of structurally similar compounds like 1,4-dimethoxybenzene (retention time adjustments for bromopropyl substitution) .
Q. b. NMR Spectroscopy :
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation .
- First Aid :
- Storage : Keep in a dark, airtight container at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound?
Methodological Answer:
- Methoxy Groups : Activate the aromatic ring via electron donation, directing electrophilic substitution to the para position relative to the methoxy groups .
- Bromopropyl Group : The electron-withdrawing bromine atom deactivates the alkyl chain, making the β-carbon susceptible to nucleophilic attack (e.g., SN2 reactions) .
Experimental Validation : - Perform electrophilic nitration (HNO₃/H₂SO₄) to confirm substitution patterns via NMR .
- React with nucleophiles (e.g., NaCN) to assess bromine displacement kinetics .
Q. How can researchers resolve contradictions in reaction yields during synthesis?
Methodological Answer: Common Issues :
- Low Yield : May result from incomplete alkylation or side reactions (e.g., polymerization).
- Purity Discrepancies : Trace impurities from unreacted starting materials or solvents.
Solutions :
Optimize Catalyst Loading : Titrate AlCl₃ (0.5–1.2 equivalents) to balance reactivity vs. side reactions .
Analytical Cross-Check : Use HPLC (C18 column, methanol/water mobile phase) to quantify purity and identify byproducts .
Temperature Control : Maintain reaction at 0–5°C to suppress thermal degradation .
Q. What computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Model the molecule’s HOMO/LUMO orbitals to predict sites for electrophilic/nucleophilic attack. Software: Gaussian 16 or ORCA .
- Transition State Analysis : Simulate SN2 displacement at the bromopropyl group using B3LYP/6-31G(d) basis sets .
Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with amines or thiols) .
Q. What are the applications of this compound in complex organic synthesis?
Methodological Answer:
- Intermediate for Coupling Reactions : Use in Suzuki-Miyaura cross-coupling (e.g., with arylboronic acids) to introduce functionalized side chains .
- Polymer Chemistry : Serve as a monomer precursor for conductive polymers via bromine-mediated chain propagation .
- Pharmaceutical Scaffolds : Functionalize the bromopropyl group to create bioactive analogs (e.g., kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
